molecular formula C10H14N2O B031895 Nicotine-N-oxide CAS No. 23113-16-8

Nicotine-N-oxide

Katalognummer B031895
CAS-Nummer: 23113-16-8
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: YHXKVHQFWVYXIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotine-N-oxide (NNO) is an oxidation product of nicotine . It is a primary metabolite of nicotine, although only about 4-7% of nicotine absorbed by smokers is metabolized via this route . Flavin-containing monooxygenase is responsible for the oxygen transfer .


Synthesis Analysis

The conversion of nicotine to nicotine N-oxide involves flavin-containing monooxygenase 3 (FMO3) . An efficient enantioselective synthesis of the non-natural enantiomer is necessary for the study of its biological properties and of its metabolism .


Molecular Structure Analysis

Nicotine-N-oxide has a molecular formula of C10H14N2O . Its average mass is 178.231 Da and its monoisotopic mass is 178.110611 Da .


Chemical Reactions Analysis

Nicotine-N-oxide is thermally unstable . It is one of the oxidation products of nicotine .


Physical And Chemical Properties Analysis

Nicotine-N-oxide has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .

Wissenschaftliche Forschungsanwendungen

  • Modulating Anxiety in Mice : Research by Piri et al. (2012) indicates that nicotine and nitric oxide systems play a part in modulating anxiety in mice's dorsal hippocampus, suggesting complex interactions between these systems (Piri et al., 2012).

  • Impact on Plasma Nicotine Levels in Rats : Sepkovic et al. (1986) found that administration of Nicotine N-oxide in rats led to increased plasma nicotine levels and a decrease in plasma total thyronine concentrations, highlighting its metabolic effects (Sepkovic et al., 1986).

  • Nicotine Addiction : Vleeming et al. (2002) discussed how inhaled nitric oxide (NO) from smoke may increase nicotine absorption, reduce stress, and increase post-synaptic dopamine levels, demonstrating the role of NO in nicotine addiction (Vleeming et al., 2002).

  • Oxidative Stress and Inflammation : A study by Devi et al. (2020) showed that nicotine treatment causes oxidative stress and inflammation, which leads to cellular damage, but does not subvert tumor suppressor and DNA repair responses in mice (Devi et al., 2020).

  • Reduction in Various Tissues : Research by Dajani et al. (1975) revealed that Nicotine-N-oxide is reduced in various tissues, with liver, small intestine, kidney, heart, and lung being the most active sites (Dajani et al., 1975).

  • Impact on Hippocampus in Rats : Jalili et al. (2019) found that curcumin administration can improve hippocampal CA1 region injury induced by nicotine, increasing the number of neurons and neuronal dendritic spines (Jalili et al., 2019).

  • Nicotine Metabolism and Biological Effects : Yildiz (2004) discussed how nicotine is metabolized in the liver to form various metabolites, including nicotine N'-oxide and cotinine N'-oxide, which affect various biological functions (Yildiz, 2004).

  • Detection of Nicotine in Biological Samples : Karthika et al. (2019) developed an electrochemical sensor for nicotine detection, indicating a method for monitoring nicotine consumption and metabolism (Karthika et al., 2019).

Zukünftige Richtungen

Several common missense FMO variants are associated with altered enzyme activity against nicotine and may play an important role in nicotine metabolism in low-CYP2A6 activity subjects . Future directions include measurement and other methodologic considerations, disseminating this approach to at-risk subpopulations, expanding the NMR to evaluate its efficacy in predicting treatment responses to e-cigarettes and other non-cigarette forms of nicotine, and implementation science including cost-effectiveness analyses .

Eigenschaften

IUPAC Name

3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKVHQFWVYXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotine-N-oxide
Reactant of Route 2
Reactant of Route 2
Nicotine-N-oxide
Reactant of Route 3
Reactant of Route 3
Nicotine-N-oxide
Reactant of Route 4
Reactant of Route 4
Nicotine-N-oxide
Reactant of Route 5
Nicotine-N-oxide
Reactant of Route 6
Reactant of Route 6
Nicotine-N-oxide

Citations

For This Compound
1,320
Citations
JR Cashman, SB Park, ZC Yang… - Chemical research in …, 1992 - ACS Publications
… is nicotine N'-oxide. In contrast to previous reports describing in vitro or in vivo studies, formation of only trans-nicotine N'-oxide … mg/24 h, while nicotine N'oxide was excreted at a rate of …
Number of citations: 288 pubs.acs.org
O Dushna, L Dubenska, S Plotycya… - Journal of The …, 2022 - iopscience.iop.org
… nicotine N-oxide (NNO) on static mercury dropping electrode (SMDE) and mercury meniscus modified silver solid amalgam electrode (m-AgSAE) has been reported. Nicotine N-oxide is …
Number of citations: 5 iopscience.iop.org
A Abu-Awwad, T Arafat, OJ Schmitz - Analytical and bioanalytical …, 2016 - Springer
… Nic enters the bloodstream immediately by smoking through lung absorption, and metabolized in liver mainly by CYP 2A6 to cotinine (Cot), nicotine N-oxide (Nox), and other …
Number of citations: 19 link.springer.com
P Jacob, NL Benowitz, L Yu, AT Shulgin - Analytical chemistry, 1986 - ACS Publications
… for determination of nicotine N-oxide in urineusing HPLC with … urine extract that gave peaks coeluting with nicotine N-oxide. … generally higher than nicotine N-oxide concentrations (ref 2, …
Number of citations: 34 pubs.acs.org
X Xu, MM Iba, CP Weisel - Clinical Chemistry, 2004 - academic.oup.com
… d 3 -form) and nicotine-N′-oxide from water were ∼100% … ion suppression was 12% for nicotine-N′-oxide (Table 1 ). … reduction in response of nicotine-N′-oxide from urine relative to …
Number of citations: 128 academic.oup.com
T Kisaki, M Ihida, E Tamaki - Journal of the Agricultural Chemical …, 1960 - academic.oup.com
… of nicotine and that nicotineN'-oxide can be rearranged to give … , the latter workers heated nicotine-N'-oxide in a sealed tube … In our present work, nicotine-N'-oxide was treated with acetic …
Number of citations: 13 academic.oup.com
AH Beckett, JW Gorrod, P Jenner - Journal of Pharmacy and …, 1971 - Wiley Online Library
… method of analysis for nicotine-1 '-N-oxide in urine, in the presence of nicotine and cotinine has been developed and used to examine the excretion of cotinine and nicotine-N-oxide in …
Number of citations: 119 onlinelibrary.wiley.com
AT Shulgin, P Jacob III, NL Benowitz, D Lau - Journal of Chromatography B …, 1987 - Citeseer
… A few percent of ingested nicotine is excreted as nicotine-N’-oxide … of nicotine, cotinine and nicotine-N/-oxide in urine were measured by GC [ 13,141. Cotinine-N-oxide …
Number of citations: 29 citeseerx.ist.psu.edu
S Maeda, S Uchida, T Kisaki - Agricultural and Biological …, 1978 - Taylor & Francis
… nicotine-N' -oxide were isolated from tobacco leaves and soil of tobacco field. The bacterial metabolites from nicotine-N' -oxide … of nicotine-N' -oxide in comparison with that of nicotine. …
Number of citations: 19 www.tandfonline.com
F Marclay, M Saugy - Journal of Chromatography A, 2010 - Elsevier
… N-oxidation also converts nicotine into nicotine-N′-oxide and other minor metabolites. Cotinine is further hydroxylated to trans-3-hydroxycotinine and also converted to cotinine-N-…
Number of citations: 95 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.